molecular formula C16H12S2 B3050138 2-(Phenyldithio)naphthalene CAS No. 23853-95-4

2-(Phenyldithio)naphthalene

Cat. No.: B3050138
CAS No.: 23853-95-4
M. Wt: 268.4 g/mol
InChI Key: AKYXDWIFSBADDX-UHFFFAOYSA-N
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Description

2-(Phenyldithio)naphthalene (CAS 7570-96-9) is a specialized organic compound with the molecular formula C16H12S2 and a molecular weight of 268.39 g/mol . This sulfur-containing naphthalene derivative is intended for research and development applications exclusively and is not approved for diagnostic or therapeutic use in humans or animals. The naphthalene scaffold is a versatile platform in medicinal chemistry, with documented scientific interest in its derivatives for a range of biological activities . Recent research into novel naphthalene-based structures highlights their potential in anticancer and antimicrobial investigations . Specifically, some naphthalene-chalcone derivatives have demonstrated activity against cancer cell lines such as A549 (lung carcinoma) and exhibited mechanisms related to apoptosis induction and VEGFR-2 inhibition . The presence of the phenyl dithio moiety in this compound may influence its electronic properties and reactivity, making it a candidate for exploration in material science and as a building block in synthetic chemistry for developing new chemical entities. This product is provided for research use only (RUO). All information presented is for informational purposes. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenyldisulfanyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C16H12S2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYXDWIFSBADDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SSC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178555
Record name 2-(Phenyldithio)naphthalene
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Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23853-95-4
Record name 2-(Phenyldithio)naphthalene
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Record name NSC96695
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Record name 2-(Phenyldithio)naphthalene
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Record name 2-(PHENYLDITHIO)NAPHTHALENE
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Synthetic Methodologies and Mechanistic Investigations of 2 Phenyldithio Naphthalene

Established Synthetic Routes to 2-(Phenyldithio)naphthalene

The synthesis of this compound, an unsymmetrical diaryl disulfide, can be achieved through several strategic pathways. These routes primarily involve the formation of the sulfur-sulfur bond from thiol precursors or the construction of a carbon-sulfur bond using naphthalene (B1677914) derivatives.

Oxidative Coupling Strategies of Thiol Precursors

The most direct conceptual approach to forming the disulfide bond in this compound is the cross-coupling of thiophenol and 2-naphthalenethiol (B184263). The direct oxidation of a mixture of two different thiols, however, typically results in a statistical mixture of three disulfide products: the two symmetrical disulfides (diphenyl disulfide and di-2-naphthyl disulfide) and the desired unsymmetrical disulfide. bac-lac.gc.ca To achieve selectivity, various reagents and conditions have been developed to facilitate the controlled oxidative coupling.

The synthesis often begins with the preparation of the requisite thiol precursors. For instance, 2-naphthalenethiol can be prepared from 2-naphthol (B1666908) via the Newman-Kwart rearrangement, which involves converting the phenol (B47542) to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer and subsequent hydrolysis. orgsyn.org

Once the thiols are obtained, selective cross-coupling can be promoted. Bio-inspired organocatalysts, such as certain 1,3,2-oxazaphosphole derivatives, can catalyze the oxidation of thiols to disulfides using molecular oxygen, mimicking the action of flavoproteins. rsc.org While often used for symmetrical coupling, such systems can be adapted for selective cross-coupling under controlled conditions. The general reaction is shown below:

Reaction Scheme for Oxidative Coupling: C₁₀H₇SH + C₆H₅SH + [Oxidant] → C₁₀H₇S-SC₆H₅ + H₂O

The challenge remains in minimizing the formation of the two homocoupled byproducts, diphenyl disulfide (C₆H₅S-SC₆H₅) and di(naphthalen-2-yl) disulfide (C₁₀H₇S-SC₁₀H₇).

Nucleophilic Substitution and Cross-Coupling Approaches Utilizing Halonaphthalenes

Modern synthetic methods often favor the formation of the carbon-sulfur bond to construct the target molecule, starting from a halogenated naphthalene.

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a nucleophilic sulfur species with a naphthalene ring activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting a suitable phenylsulfur nucleophile with an activated 2-halonaphthalene. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups on the naphthalene ring is crucial for the reaction to proceed efficiently. libretexts.orgrsc.org

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-S bonds under milder conditions and with broader substrate scope than classical methods. researchgate.netnih.gov To synthesize this compound, one could envision the coupling of 2-bromonaphthalene (B93597) with a phenylthiolate source or, alternatively, a derivative of 2-naphthalenethiol with a phenyl halide. Catalytic systems, often involving palladium complexes with specialized phosphine (B1218219) ligands, facilitate these transformations. nih.govnih.gov Copper-catalyzed systems have also been extensively used for C-S bond formation. nih.gov

A general scheme for a palladium-catalyzed synthesis is as follows:

Reaction Scheme for Pd-Catalyzed Cross-Coupling: C₁₀H₇-X + C₆H₅S-M + [Pd Catalyst] → C₁₀H₇-SC₆H₅ + M-X (where X = Br, I and M = metal or hydrogen with a base)

This approach can be extended to form the disulfide bond directly. For example, a one-pot palladium-catalyzed coupling of aryl halides with potassium thioacetate (B1230152) can be used to generate symmetrical and unsymmetrical diaryl sulfides, which are structurally related to disulfides. acs.org

Chemo- and Regioselective Synthesis of Asymmetric Diaryldisulfides

Given the challenges of selective oxidative cross-coupling, methods that construct the S-S bond from specifically activated precursors are often preferred for the synthesis of unsymmetrical disulfides like this compound. These methods are designed to prevent the formation of symmetrical byproducts.

One effective strategy involves the reaction of a thiol with a sulfenyl halide or a related activated sulfenyl derivative. bac-lac.gc.ca For example, 2-naphthalenethiol can be reacted with a phenylsulfenyl chloride (C₆H₅SCl). A more practical, one-pot variation involves activating one thiol with a reagent like 1-chlorobenzotriazole (B28376) (BtCl) to form a sulfenyl derivative (ArS-Bt) in situ, which then reacts with the second thiol to yield the unsymmetrical disulfide exclusively. organic-chemistry.org

Another robust method employs organophosphorus reagents. Unsymmetrical disulfides can be prepared by reacting a thiol with an activated disulfide, such as bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide. organic-chemistry.org A more direct approach uses a readily available organophosphorus sulfenyl bromide, which reacts cleanly with thiols under mild conditions to afford unsymmetrical disulfides in high yields. organic-chemistry.orgresearchgate.net

The table below summarizes some of these selective methods.

MethodReactant 1Reactant 2Key Reagent/ConditionProductRef.
Sulfenyl Derivative2-NaphthalenethiolPhenylsulfenyl ChlorideBaseThis compound bac-lac.gc.ca
In Situ Activation2-NaphthalenethiolThiophenol1-Chlorobenzotriazole (BtCl)This compound organic-chemistry.org
Phosphorus Reagent2-NaphthalenethiolThiophenolOrganophosphorus Sulfenyl BromideThis compound researchgate.net

Mechanistic Elucidation of this compound Formation

Understanding the mechanisms by which the disulfide bond is formed is crucial for optimizing existing synthetic routes and developing new ones. The formation of this compound can proceed through either radical or metal-mediated pathways, depending on the chosen methodology.

Radical Pathways in Carbon-Sulfur Bond Formation

Radical mechanisms are particularly relevant in photochemical and some thermal reactions. One-electron reduction of diaryl disulfides leads to the formation of a radical anion, which can then undergo S-S bond cleavage, a process known as mesolysis. rsc.org For an asymmetric disulfide like this compound, this process would generate an arylthiyl radical and an arylthiolate anion. Studies on (4-cyanophenyl)(4′-methoxyphenyl)disulfide show that upon one-electron reduction, the molecule cleaves to form the more stable thiolate anion and the corresponding thiyl radical, indicating that an intramolecular electron transfer occurs within the radical anion before the S-S bond breaks. rsc.org This suggests that the cleavage is not random but is directed by the electronic properties of the aryl substituents.

Another radical pathway involves the reaction of aryl radicals with sulfur sources. For instance, a visible light-promoted reaction between an arenediazonium salt and carbon disulfide proceeds via the initial generation of an aryl radical. nih.gov This radical attacks the sulfur source, and subsequent dimerization of the resulting arylthiyl radical intermediates leads to the formation of the diaryl disulfide. nih.gov The addition of radical scavengers like TEMPO can inhibit these reactions, providing evidence for the free-radical process. mdpi.com

Radical substitution on tetrasulfides has also been shown to be an effective method for creating unsymmetrical disulfides, proceeding through a perthiyl radical intermediate. acs.org

Transition Metal-Catalyzed Methodologies for Disulfide Synthesis

Transition metal catalysis provides an alternative, non-radical pathway for disulfide synthesis, typically involving a series of well-defined organometallic steps.

Palladium Catalysis: The mechanism for palladium-catalyzed C-S bond formation is analogous to the well-established cycles for C-C and C-N bond formation. nobelprize.org The catalytic cycle generally begins with the oxidative addition of an aryl halide (e.g., 2-bromonaphthalene) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a sulfur nucleophile (e.g., a phenylthiolate), bringing both the naphthyl and phenylthio groups onto the palladium center. The final step is reductive elimination , which forms the C-S bond of the product and regenerates the active Pd(0) catalyst. nobelprize.org

Nickel Catalysis: Nickel catalysts are also effective and often operate through similar mechanistic cycles. For the reductive cross-coupling of thiosulfonates, a proposed mechanism involves a Ni(0) intermediate undergoing oxidative addition with the disulfide. rsc.org The resulting complex then reacts with an alkyl radical (in that specific study), followed by reductive elimination to yield the product and regenerate the Ni(0) catalyst. rsc.org A Ni(II)/Ni(IV) catalytic cycle has also been proposed for certain C-S bond-forming reactions. rsc.org

Copper Catalysis: Copper-catalyzed reactions often proceed through different mechanisms. In the coupling of disulfides with organoboronic acids, it is proposed that a Cu(I) species reacts with the disulfide to form a copper(I) thiolate complex, Cu(I)SR. thieme-connect.com In the presence of an oxidant like air, this can be oxidized to a Cu(II) species, which then reacts with the organoboronic acid. Reductive elimination from this intermediate would yield the unsymmetrical sulfide (B99878) product and a Cu(I) species, which re-enters the catalytic cycle. thieme-connect.com

Green Chemistry Approaches and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of this compound and related diaryl disulfides, several green chemistry approaches have been explored to minimize environmental impact and enhance sustainability. These methods focus on the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.

Metal-Free Synthesis in Aqueous Media

A significant advancement in the green synthesis of diaryl disulfides involves the complete elimination of metal catalysts and organic solvents. Research has demonstrated a novel protocol for the synthesis of diaryl disulfides through the metal-free oxidation of thiol derivatives. rsc.org This reaction proceeds under mild basic conditions in water, a green and abundant solvent. rsc.org This approach is highly advantageous as it avoids the toxicity and cost associated with metal catalysts and the environmental pollution caused by volatile organic solvents.

Visible-Light-Mediated Synthesis

Harnessing visible light as an abundant and renewable energy source represents a key strategy in green synthesis. A highly efficient and chemoselective method for the synthesis of diaryl disulfides has been developed utilizing a visible-light-promoted coupling of readily accessible arenediazonium tetrafluoroborates and carbon disulfide (CS₂). nih.govd-nb.infobeilstein-journals.org This protocol offers a practical and convenient pathway to a variety of diaryl disulfides in good to excellent yields under environmentally friendly conditions. nih.govd-nb.infobeilstein-journals.org The use of visible light as an energy source aligns with the principles of green chemistry by reducing reliance on fossil fuels. nih.govbeilstein-journals.org

Catalysis with Recyclable Systems

The development of recyclable catalytic systems is crucial for sustainable chemical processes. An eco-friendly method for the synthesis of unsymmetrical diaryl sulfides, which can be extended to diaryl disulfides, employs a copper nanopowder catalyst in polyethylene (B3416737) glycol (PEG-400). organic-chemistry.org This process avoids the use of malodorous thiols by utilizing air-stable disulfides as the sulfur source. organic-chemistry.org The copper nanopowder-PEG-400 catalytic system is notable for its reusability for several cycles with minimal loss of activity, and PEG-400 serves as a biodegradable and thermally stable reaction medium. organic-chemistry.org

Another green catalytic system involves the use of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). This metal-free system has been successfully applied to the formation of various C-C and C-heteroatom bonds, including C-S bonds, and is recognized for its efficiency, low cost, and mild reaction conditions. mdpi.com

Solvent-Free and Alternative Energy Approaches

Completely avoiding solvents by employing techniques like "grindstone chemistry" is a highly effective green strategy. This mechanochemical approach has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This method is energy-efficient, operationally simple, and often results in high yields in short reaction times with easy work-up. ijcmas.com While not directly applied to this compound, the principle of solvent-free synthesis is a valuable green approach for naphthalene derivatives.

Hydrothermal synthesis in water is another sustainable protocol that has been used for the quantitative synthesis of high-purity, symmetrically substituted perylene (B46583) and naphthalene bisimides without the need for organic solvents or catalysts. rsc.org This highlights the potential of using water under elevated temperature and pressure as a green reaction medium for the synthesis of various naphthalene-based compounds.

The following table summarizes the key features of these green synthetic approaches for diaryl disulfides, which are applicable to the synthesis of this compound.

Synthetic ApproachKey FeaturesAdvantages
Metal-Free Synthesis in Water Metal-free oxidation of thiols in aqueous media under mild basic conditions. rsc.orgAvoids toxic metals and organic solvents, uses a green solvent. rsc.org
Visible-Light-Mediated Synthesis Visible-light-promoted coupling of arenediazonium tetrafluoroborates and CS₂. nih.govd-nb.infobeilstein-journals.orgUses an abundant and environmentally friendly energy source. nih.govbeilstein-journals.org
Copper Nanopowder in PEG-400 Recyclable copper nanopowder catalyst in a biodegradable solvent. organic-chemistry.orgReusable catalyst, avoids toxic solvents and foul-smelling reagents. organic-chemistry.org
Iodine/DMSO Catalytic System Metal-free catalysis with I₂ and DMSO as an oxidant. mdpi.comGreen, efficient, low-cost, and mild reaction conditions. mdpi.com
Grindstone Chemistry Solvent-free synthesis using mechanical grinding. ijcmas.comEnergy-efficient, simple, fast, and high-yielding. ijcmas.com
Hydrothermal Synthesis in Water Reaction in water at elevated temperature and pressure. rsc.orgAvoids organic solvents and catalysts, produces high-purity products. rsc.org

Reactivity, Transformations, and Mechanistic Insights of 2 Phenyldithio Naphthalene

Reactions Involving the Disulfide Bond Cleavage and Formation

The disulfide bond is the most reactive site in the molecule, susceptible to a variety of cleavage and exchange reactions. These transformations are fundamental in both synthetic chemistry and biological systems.

The reduction of the disulfide bond in 2-(phenyldithio)naphthalene yields two distinct thiol products: benzenethiol (B1682325) and naphthalene-2-thiol. ontosight.ai This transformation is a cornerstone of thiol chemistry and can be accomplished using a range of reducing agents. The general mechanism involves the nucleophilic attack of a hydride or its equivalent on one of the sulfur atoms, leading to the cleavage of the S-S bond.

Common strategies for the reductive cleavage of diaryl disulfides, and by extension this compound, include the use of borohydrides, thiol-based reagents, and phosphines. tandfonline.com Sodium borohydride, particularly in mixed solvent systems containing methanol, is an effective and mild reagent for reducing diaryl disulfides to their corresponding thiols. tandfonline.comtandfonline.com Dithiol reagents like dithiothreitol (B142953) (DTT) and dithiobutylamine (B15130755) (DTBA) are also highly effective, driven by the formation of a stable cyclic disulfide as the oxidized product. acs.org Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), offer an irreversible reduction due to the formation of a stable phosphine (B1218219) oxide. nih.gov

Table 1: Common Reducing Agents for Diaryl Disulfides

Reducing Agent Abbreviation Key Features References
Sodium Borohydride NaBH₄ Mild, readily available; effectiveness enhanced by co-solvents like methanol. tandfonline.com, tandfonline.com
Dithiothreitol DTT Forms a stable six-membered cyclic disulfide upon oxidation; effective at neutral or basic pH. , acs.org
(2S)-2-Amino-1,4-dimercaptobutane DTBA More potent reducing agent than DTT, especially at lower pH values. , acs.org
Tris(2-carboxyethyl)phosphine TCEP Water-soluble, odorless, and reduces disulfides over a broad pH range irreversibly. , nih.gov
β-Mercaptoethanol β-ME A common monothiol reducing agent, often used in large excess to drive the reaction.

The resulting naphthalene-2-thiol is a stable, white solid that serves as a valuable intermediate in organic synthesis. wikipedia.orgnist.gov

Oxidation of the disulfide bond in this compound can lead to several products depending on the reaction conditions and the oxidant used. Mild oxidation typically yields thiosulfinates, which contain an S-S(O)- linkage. A general method for this transformation involves dissolving the disulfide in a solvent like dichloromethane (B109758) and treating it with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov This reaction introduces a single oxygen atom onto one of the sulfur atoms.

More vigorous oxidation can lead to the cleavage of the S-S bond and the formation of sulfonic acids. In the case of this compound, this would produce benzenesulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org The preparation of naphthalene-2-sulfonic acid is typically achieved by the direct sulfonation of naphthalene (B1677914) at high temperatures, where the 2-substituted product is thermodynamically favored over the 1-substituted isomer. wikipedia.orgchemicalbook.comprepchem.com This suggests that complete oxidation of this compound would ultimately yield the thermodynamically stable sulfonic acid products.

Disulfide metathesis, or disulfide-disulfide exchange, is an equilibrium process where two different symmetrical disulfides can scramble to form an unsymmetrical disulfide, or vice-versa. csic.es For this compound, an unsymmetrical disulfide, exposure to conditions that promote metathesis (such as catalysis by gold clusters or photo-irradiation) would lead to an equilibrium mixture containing diphenyl disulfide and di(2-naphthyl) disulfide. csic.esrsc.orgillinois.edu

A related and highly significant reaction is thiol-disulfide exchange. encyclopedia.pub This process involves the reaction of a thiol with a disulfide, resulting in a new thiol and a new disulfide. nih.gov The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge. encyclopedia.pubnih.gov For this compound, reaction with a generic thiol (R-SH) would proceed as follows:

C₁₀H₇-S-S-Ph + R-S⁻ ⇌ C₁₀H₇-S-S-R + Ph-S⁻ or C₁₀H₇-S-S-Ph + R-S⁻ ⇌ Ph-S-S-R + C₁₀H₇-S⁻

The position of the equilibrium is determined by the relative stability and concentration of the thiols and disulfides involved. harvard.edu This reaction is fundamental to the dynamic nature of disulfide bonds in many chemical and biological systems. encyclopedia.pubchimicatechnoacta.ru

The reactivity of the disulfide bond is characterized by its susceptibility to both nucleophilic and electrophilic attack. Nucleophilic attack is the more common and well-understood pathway, forming the basis for reductive cleavage and thiol-disulfide exchange reactions. nih.govresearchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks one of the sulfur atoms, and the other sulfur atom acts as the leaving group. researchgate.net The attacking nucleophile can be a hydride, a thiolate, or a phosphine. researchgate.net

Electrophilic attack on the disulfide bond is less prevalent but mechanistically significant. The sulfur atoms in a disulfide bond possess lone pairs of electrons, making them potential targets for strong electrophiles. In biological systems, the selenium atom in selenocysteine (B57510) can act as a nucleophile to attack a disulfide bond, but in other steps of enzymatic cycles, it can also act as an electrophile. nih.gov This dual reactivity highlights the complex nature of chalcogen-chalcogen bond interactions.

Disulfide Metathesis and Exchange Reactions

Functionalization of the Naphthalene Core

While the disulfide bond is the primary site of reactivity, the naphthalene ring system can also undergo chemical modification.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including naphthalene. masterorganicchemistry.com In unsubstituted naphthalene, electrophilic attack occurs preferentially at the C1 (or α) position over the C2 (or β) position. youtube.com This preference is due to the greater stability of the resulting carbocation intermediate (the naphthalenonium ion), which can be stabilized by more resonance structures that retain one intact benzene (B151609) ring. youtube.comonlineorganicchemistrytutor.com

In this compound, the phenyldithio group (-S-S-Ph) acts as a substituent on the naphthalene core. The sulfur atoms, with their available lone pairs, can donate electron density to the aromatic ring, thus acting as an activating group and directing incoming electrophiles to the ortho and para positions. For a substituent at the C2 position, this would direct attack to the C1 and C3 positions.

The final substitution pattern is determined by a combination of the inherent reactivity of the naphthalene positions and the directing effect of the substituent. Given the strong kinetic preference for substitution at the C1 position in naphthalenes, it is the most likely site for electrophilic attack on this compound. wikipedia.orgnih.gov The reaction would be initiated by the attack of an electrophile (E⁺) on the C1 position, with the positive charge of the intermediate being stabilized by both the aromatic system and the lone pairs on the adjacent sulfur atom.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile (E⁺) Predicted Major Product Rationale
Bromination Br⁺ 1-Bromo-2-(phenyldithio)naphthalene High intrinsic reactivity of the C1 position in naphthalene. youtube.comlibretexts.org
Nitration NO₂⁺ 1-Nitro-2-(phenyldithio)naphthalene C1 attack leads to a more stable carbocation intermediate. onlineorganicchemistrytutor.com
Friedel-Crafts Acylation RCO⁺ 1-Acyl-2-(phenyldithio)naphthalene Kinetic control favors substitution at the C1 position. youtube.com
Sulfonation SO₃ 1-Sulfo-2-(phenyldithio)naphthalene Under kinetic control; thermodynamic control might favor other isomers. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions at the Naphthalene Moiety

The naphthalene core of this compound is amenable to various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. escholarship.org While direct cross-coupling studies on this compound are not extensively documented, the reactivity of analogous aryl sulfides and disulfides provides significant insight into the potential transformations of the naphthalene moiety. The C–S bond, while generally stable, can be activated under specific catalytic conditions.

Palladium-catalyzed cross-coupling reactions of aryl sulfides often require specialized ligands and conditions to overcome catalyst poisoning by sulfur and the inherent strength of the C–S bond. kyoto-u.ac.jp For instance, the use of bulky, electron-rich phosphine ligands such as P(t-Bu)₃ and PCy₃ has been shown to be effective in a variety of coupling processes, including Suzuki, Stille, and Negishi reactions, even with challenging substrates like aryl chlorides. nih.gov These catalysts are adept at facilitating the oxidative addition of the palladium center to the C-S bond, a crucial step in the catalytic cycle.

Aryl and heteroaryl sulfides can undergo palladium-catalyzed carbothiolation of alkynes, leading to the formation of β-aryl alkenyl sulfides with high regio- and stereoselectivity. acs.org This suggests that the naphthalene moiety of this compound could potentially be coupled with alkynes at the C-S bond. Furthermore, palladium-catalyzed Hiyama-type cross-coupling reactions of dihetaryl disulfides with arylsilanes have been reported, demonstrating that the C-S bond in a disulfide can act as an electrophilic partner. thieme-connect.comresearchgate.net

An efficient method for the synthesis of unsymmetrical aryl sulfides involves the palladium-catalyzed coupling of diphenyl disulfide with aryl bromides in the presence of zinc. thieme-connect.com This reaction proceeds under neutral conditions and tolerates a range of functional groups. By analogy, the 2-naphthylthio part of this compound could potentially be coupled with various aryl halides.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Sulfides and Disulfides

SubstrateCoupling PartnerCatalyst/LigandProduct TypeYield (%)Reference
Diphenyl disulfideAryl bromidePdCl₂(dppf)/ZnUnsymmetrical aryl sulfide (B99878)Good to Excellent thieme-connect.com
Dihetaryl disulfideArylsilanePd(OAc)₂/PCy₃Unsymmetrical biaryl78 researchgate.net
Heteroaryl sulfideTerminal alkynePd-PEPPSI-SIPrβ-Heteroaryl alkenyl sulfideHigh acs.org
Aryl alkyl sulfideArylzinc reagentPalladium-NHCBiarylHigh kyoto-u.ac.jp

Regioselective Bromination and Lithiation Strategies

The functionalization of the naphthalene ring can be achieved with high regioselectivity through bromination and lithiation strategies. The position of substitution is influenced by the electronic nature of the existing substituent and the reaction conditions.

Regioselective Bromination: The electrophilic bromination of naphthalene typically occurs at the α-position (C1 or C4) due to the higher stability of the corresponding carbocation intermediate. For 2-substituted naphthalenes, the outcome of bromination depends on the nature of the substituent. While specific studies on this compound are scarce, extensive research on other 2-substituted naphthalenes provides a predictive framework. The dibromination of naphthalene can be directed to yield 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) by using different solid catalysts. tandfonline.commdpi.com The polybromination of naphthalene using bromine over a montmorillonite (B579905) clay can lead to the formation of 1,2,4,6-tetrabromonaphthalene. arkat-usa.orgresearchgate.net These methods highlight the potential for selective polyhalogenation of the naphthalene core in this compound.

Regioselective Lithiation: Directed ortho-lithiation (DoL) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the phenyldithio group itself is not a classical DMG, the sulfur atoms can influence the acidity of adjacent protons.

Studies on the lithiation of 2-halopyridines have shown that directed ortho-lithiation using lithium diisopropylamide (LDA) can lead to the formation of symmetrical bis(2-halo-3-pyridyl) dichalcogenides after oxidation, demonstrating lithiation adjacent to a halogen and a ring nitrogen. nih.gov In the case of this compound, lithiation could potentially occur at the C1 or C3 positions of the naphthalene ring. The regioselectivity would likely be influenced by the choice of the lithiating agent and the solvent. For instance, the lithiation of a dibromoaryl boronate with n-butyllithium showed selectivity in the Br-Li exchange. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl ring of this compound also presents opportunities for selective functionalization, distinct from the reactions on the naphthalene core.

Directed Ortho-Metalation Strategies on the Phenyl Ring

The sulfur atom of the disulfide bridge can act as a directing group for ortho-metalation on the phenyl ring. The general principle of DoM involves the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom, which facilitates deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgcardiff.ac.ukacs.org

Research on the directed ortho-lithiation of lithium thiophenolate, generated from thiophenol and n-butyllithium, demonstrates that the thiolate group can direct a second lithiation at the ortho position. The resulting dilithio derivative can then react with various electrophiles. researchgate.net Similarly, aryl sulfides can undergo sulfur-directed C-H ortho coupling with alkenes mediated by Fe(III), leading to the formation of β-chloroarenes. rsc.org This indicates that the sulfur atom adjacent to the phenyl ring in this compound can direct functionalization to the ortho-positions of the phenyl group.

Table 2: Directed Ortho-Metalation of Thiophenol Derivatives

SubstrateReagentElectrophileProductReference
Lithium thiophenolaten-BuLi/TMEDAD₂O2-Deuteriothiophenol researchgate.net
Lithium thiophenolaten-BuLi/TMEDACO₂Thiosalicylic acid researchgate.net
Lithium thiophenolaten-BuLi/TMEDAPh₂S₂2-(Phenyldithio)thiophenol researchgate.net

Peripheral Functionalization via Aromatic Substitution Reactions

The phenyl ring can also be functionalized through classical electrophilic or nucleophilic aromatic substitution reactions. The phenyldithio group is generally considered to be an ortho-, para-directing group for electrophilic aromatic substitution, although its activating/deactivating nature can be complex.

Nucleophilic aromatic substitution (SNAr) offers another route for functionalization, particularly if the phenyl ring bears activating groups such as nitro groups. A notable example is the reaction of 1,4-difluoro-2,5-dinitrobenzene with diphenyl disulfide, which results in a formal addition-substitution across the 1 and 4 positions of the benzene ring. nih.gov This demonstrates the ability of the disulfide to act as a nucleophile in SNAr reactions. Furthermore, the kinetics of the reaction of trans-[PtCl₂(py)₂] with a series of 4,4'-disubstituted diphenyl sulfides have been studied, showing that the electronic effects of substituents on the phenyl rings influence the nucleophilicity of the sulfur atoms. cdnsciencepub.com

Stereochemical Aspects and Chiral Transformations Involving the Disulfide Bridge

The disulfide bond is not merely a linker; it possesses inherent stereochemical properties. The C-S-S-C dihedral angle imparts axial chirality to the disulfide unit. The barrier to rotation around the S-S bond is significant, which can lead to stable, non-interconverting conformers under certain conditions.

Recent studies have shown that chiral information can be transferred from a chiral auxiliary to a disulfide bond, leading to stereodivergent outcomes. This transfer can occur through intramolecular hydrogen bonding (e.g., S-S···H-N) or through supramolecular helical assemblies. acs.orgresearchgate.net The resulting disulfide helicity (P or M) can be controlled by subtle changes in the structure of the chiral auxiliary. This opens up the possibility of synthesizing chiral, non-racemic derivatives of this compound by introducing a chiral element that can influence the disulfide dihedral angle.

The synthesis of chiral disulfides has been explored as a route to chiral sulfurizing reagents for applications such as the synthesis of phosphorothioate (B77711) oligonucleotides. tandfonline.com The stereochemistry of these chiral disulfides has been established through X-ray crystallography. Furthermore, transformations of the disulfide bond itself can be achieved. For instance, a pressure-induced transformation from a conglomerate to a racemate has been observed in a disulfide-based lead halide, highlighting the conformational flexibility of the disulfide linkage under external stimuli. figshare.com Catalytic enantioselective disulfuration/amination of unactivated alkenes using a chiral disulfide has also been achieved, and the resulting chiral disulfide products can be further transformed. researchgate.net

Advanced Spectroscopic Characterization Methodologies and Structural Research on 2 Phenyldithio Naphthalene

Electronic Structure Elucidation via UV-Vis and X-ray Absorption Spectroscopy

The electronic structure of 2-(Phenyldithio)naphthalene is characterized by the electronic transitions within the phenyl and naphthyl aromatic systems, as well as those involving the disulfide bond. UV-Vis and X-ray absorption spectroscopy are powerful tools for probing these electronic features.

The UV-Vis absorption spectrum of aromatic disulfides is influenced by the nature of the aromatic groups attached to the disulfide bond. escholarship.org For this compound, the spectrum is expected to show strong absorptions in the ultraviolet region, arising from π-π* transitions within the phenyl and naphthalene (B1677914) rings. rsc.orgbeilstein-journals.org The naphthalene moiety, with its extended conjugated system, typically exhibits characteristic absorption bands. cardiff.ac.uk The disulfide linkage itself also contributes to the electronic spectrum, although its absorptions may be masked by the more intense bands of the aromatic rings. escholarship.org

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Wavelength (λmax, nm)Transition TypeAssociated Moiety
~220-230π → πNaphthalene
~270-290π → πNaphthalene & Phenyl
~310-330π → πNaphthalene
Weak, broad band > 300n → σDisulfide (S-S)

Note: The exact absorption maxima can be influenced by the solvent and the specific conformation of the molecule.

X-ray Absorption Spectroscopy (XAS), particularly at the sulfur K-edge, provides direct information about the electronic structure of the disulfide bond. For organic disulfides, the sulfur K-edge spectra typically show two prominent pre-edge features which are assigned to transitions from the sulfur 1s orbital to the antibonding σ* orbitals of the S-S and S-C bonds. researchgate.net These transitions are sensitive to the electronic environment of the sulfur atoms, and thus to the nature of the attached aryl groups.

Vibrational Spectroscopy for Conformational Analysis (Raman, FT-IR)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and providing insights into the conformational isomers of this compound. The vibrational modes of the phenyl and naphthyl rings, as well as the S-S and C-S stretching and deformation modes, are key features in the spectra. researchgate.netacs.orgresearchgate.net

The FT-IR and Raman spectra are complementary, with some vibrations being more active in one technique than the other. acs.org For instance, the S-S stretching vibration in disulfides typically gives a weak to medium intensity band in the Raman spectrum in the region of 500-550 cm⁻¹, while it is often weak or absent in the IR spectrum. The C-S stretching vibrations are expected in the 600-800 cm⁻¹ range. The spectra will also be rich in bands corresponding to the aromatic C-H and C-C stretching and bending vibrations of the phenyl and naphthyl rings. researchgate.net

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
3100-3000Aromatic C-H stretchFT-IR, Raman
1600-1580Aromatic C=C stretchFT-IR, Raman
1500-1400Aromatic C=C stretchFT-IR, Raman
~700-600C-S stretchFT-IR, Raman
~550-500S-S stretchRaman (stronger)
Aromatic C-H out-of-plane bending~900-675FT-IR (strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and advanced NMR techniques provide deep insights into the three-dimensional structure and dynamic processes of this compound.

Multidimensional NMR for Complex Structure Determination

The ¹H and ¹³C NMR spectra of this compound can be complex due to the presence of two different aromatic systems. Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Based on data for the closely related di(2-naphthyl)disulfide, the aromatic protons of the naphthalene moiety are expected to appear in the range of δ 7.3-8.5 ppm in the ¹H NMR spectrum, while the phenyl protons would likely resonate between δ 7.2 and 7.6 ppm. rsc.org The ¹³C NMR spectrum would show signals for the aromatic carbons in the region of δ 120-140 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound in CDCl₃

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl-H7.2 - 7.6127 - 137
Naphthyl-H7.3 - 8.5125 - 135
C-S (Phenyl)-~137
C-S (Naphthyl)-~135

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy can be employed to study the structure of this compound in its crystalline and amorphous forms. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of solid samples. These studies can reveal information about the molecular packing, polymorphism, and the presence of different conformers in the solid state.

Dynamic NMR for Rotational Barrier Analysis Around the Disulfide Bond

The disulfide bond in this compound is not static; rotation around the S-S bond is possible. This rotation is associated with an energy barrier, which can be quantified using dynamic NMR (DNMR) spectroscopy. doubtnut.com At low temperatures, the rotation may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes as a function of temperature, the rotational energy barrier can be calculated, which is typically in the range of several kcal/mol for diaryl disulfides. researchgate.netmdpi.com

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.

The fragmentation of diaryl disulfides under EI conditions often involves the cleavage of the S-S and C-S bonds. For this compound, characteristic fragment ions would include the phenylthioyl cation ([C₆H₅S]⁺), the naphthylthioyl cation ([C₁₀H₇S]⁺), as well as ions resulting from the loss of sulfur atoms. The mass spectrum of the related compound di(2-naphthyl)disulfide shows a molecular ion peak and fragmentation consistent with these pathways. rsc.orgnist.gov

Table 4: Plausible Mass Spectrometric Fragments for this compound

m/z ValueProposed Fragment
266[C₁₆H₁₀S₂]⁺ (Molecular Ion)
234[C₁₆H₁₀S]⁺ (Loss of S)
159[C₁₀H₇S]⁺ (Naphthylthioyl cation)
127[C₁₀H₇]⁺ (Naphthyl cation)
109[C₆H₅S]⁺ (Phenylthioyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Isotopic labeling studies, for instance, by incorporating ³⁴S, can be employed to further confirm the fragmentation pathways involving the disulfide linkage. The resulting shifts in the m/z values of sulfur-containing fragments would provide definitive evidence for the proposed mechanisms.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. For this compound, both single crystal and powder XRD techniques provide critical, albeit different, types of structural information.

Single Crystal X-ray Diffraction (SC-XRD) offers an unparalleled, atom-by-atom view of a molecule's structure in the crystalline state. uol.deuhu-ciqso.es To perform this analysis, a high-quality single crystal of this compound, ideally between 0.02 and 0.30 mm in size, would be required. uhu-ciqso.esmdpi.com This crystal would be mounted and exposed to a focused beam of X-rays, typically from a Molybdenum source for small molecules. uol.deuhu-ciqso.es The resulting diffraction pattern of spots is analyzed to determine the electron density map of the molecule, from which the precise coordinates of each atom can be calculated. uol.de

For this compound, this would reveal:

Absolute Configuration: In cases where the crystal is chiral (non-superimposable on its mirror image), SC-XRD can determine the absolute configuration (the specific spatial arrangement of atoms).

Crystal Packing: The analysis reveals how individual molecules of this compound arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as van der Waals forces and potential π-π stacking between the phenyl and naphthyl aromatic rings, which are crucial for the stability of the crystal structure. scirp.org

Based on studies of similar aromatic disulfides, a representative data table from a hypothetical SC-XRD analysis is presented below. acs.orgresearchgate.netrsc.org

Table 1: Illustrative Single Crystal X-ray Diffraction Data for this compound

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₆H₁₂S₂Molecular composition of the compound.
Crystal SystemMonoclinicThe crystal lattice's geometric classification.
Space GroupP2₁/cSymmetry elements present within the unit cell. mdpi.com
Unit Cell Dimensionsa = 10.5 Å, b = 5.8 Å, c = 22.1 Å, β = 95°Dimensions of the smallest repeating unit of the crystal lattice.
C-S Bond Length~1.80 ÅLength of the carbon-sulfur covalent bonds.
S-S Bond Length~2.05 ÅLength of the disulfide covalent bond.
C-S-S-C Dihedral Angle~ ±90°The twist angle of the disulfide bond, defining its chirality. nih.gov

This technique is crucial for:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing an experimental pattern to a database or a pattern simulated from SC-XRD data, the identity and purity of the bulk sample can be confirmed. ncl.ac.ukresearchgate.net

Polymorphism Analysis: Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal packing. icdd.com PXRD is the primary tool for identifying the presence of a single polymorph or a mixture of polymorphs in a sample. Aromatic compounds are known to exhibit polymorphism, which can affect physical properties like solubility and melting point.

Crystallinity Assessment: Broad, undefined peaks in a PXRD pattern indicate the presence of amorphous (non-crystalline) material, while sharp, well-defined peaks signify a highly crystalline sample. icdd.com

The table below illustrates how PXRD data could distinguish between two hypothetical polymorphs of this compound.

Table 2: Representative Powder X-ray Diffraction Peaks for Hypothetical Polymorphs of this compound

Polymorph Form I (2θ)Polymorph Form II (2θ)Relative Intensity
8.5°9.1°Strong
12.3°12.8°Medium
17.0°16.5°Strong
24.7°25.2°Medium-Strong
28.1°29.0°Weak

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Advanced Electron Microscopy Techniques for Morphological and Nanoscale Characterization of Derived Materials

While X-ray diffraction reveals atomic-level structure, electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for characterizing the morphology (shape and size) of materials derived from this compound. This is particularly relevant if the compound is used to create nanoparticles, self-assembled monolayers, or functionalized surfaces. For instance, disulfides can be used to stabilize nanoparticles or form ordered layers on surfaces. ustc.edu.cn

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of nanomaterials. By passing a beam of electrons through an ultrathin sample, TEM can reveal the size, shape, and even the crystal lattice of individual nanoparticles. ustc.edu.cn It would be instrumental in verifying the formation of nanosheets or other nanostructures derived from the title compound. ustc.edu.cn

Scanning Electron Microscopy (SEM): SEM scans a sample's surface with a focused electron beam to produce images of its surface topography and composition. It is used to study the morphology of larger particles, films, or composites at the micro-scale, providing a broader view of how materials derived from this compound are structured.

Chiroptical Spectroscopy for Chiral Recognition and Asymmetric Induction Probing (e.g., Circular Dichroism)

The disulfide bond (C-S-S-C) is inherently chiral due to its typical non-planar, twisted conformation (gauche). acs.orgacs.org This chirality can be studied using chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy. libretexts.orgphotophysics.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.commdpi.com For this compound, even though it is not made from chiral precursors, the disulfide bond itself acts as a chiral chromophore. nih.govphotophysics.com

Key applications of CD spectroscopy would include:

Conformational Analysis: The CD spectrum is highly sensitive to the C-S-S-C dihedral angle. Changes in the molecular environment (e.g., solvent, temperature, or binding to another molecule) that alter this angle would lead to changes in the CD signal. nih.gov

Chiral Recognition: If this compound interacts with other chiral molecules (like proteins or chiral catalysts), the induced CD spectrum can provide evidence of this binding and give insights into the nature of the interaction. rsc.org The transfer of chirality from a binding molecule to the disulfide bond can be monitored spectroscopically. nih.gov

The disulfide chromophore typically absorbs light in the near-UV region (250-350 nm). A CD spectrum would show positive or negative peaks (known as Cotton effects) in this region, with the sign and magnitude of the peaks relating to the preferred helicity (P- or M- a) of the disulfide bond. libretexts.orgphotophysics.com

Computational and Theoretical Investigations of 2 Phenyldithio Naphthalene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to yield information on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Torsional Barriers

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry and conformational landscape of molecules like 2-(phenyldithio)naphthalene.

The key conformational feature of diaryl disulfides is the rotation around the S-S bond, defined by the C-S-S-C dihedral angle. Computational studies on diphenyl disulfide consistently show that the molecule adopts a "skew" conformation with a C-S-S-C dihedral angle of approximately 85-90 degrees. acs.org For this compound, a potential energy surface scan would be performed by systematically rotating the C-S-S-C dihedral angle and calculating the energy at each step using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

This analysis would yield the global minimum energy conformation and identify the energy barriers for rotation. Two primary transition states are expected: a syn-periplanar state (0° dihedral) and an anti-periplanar state (180° dihedral), where steric hindrance between the aromatic rings is maximized. High-level DFT calculations on similar diaryl disulfides reveal that substituents on the aryl rings can influence conformational preferences through steric and electronic effects, such as π-π stacking. researchgate.net For instance, bromine substituents on diphenyl disulfide have been shown to enhance π-π interactions, stabilizing certain conformers. researchgate.net A similar analysis for this compound would reveal how the bulky naphthyl group influences these rotational barriers compared to a simple phenyl group.

Table 1: Representative DFT-Calculated Torsional Barrier Data for Diaryl Disulfides

This table presents typical energy values derived from computational studies on analogous diaryl disulfides to illustrate the expected results for this compound.

ConformationC-S-S-C Dihedral Angle (Approx.)Relative Energy (kcal/mol)
Global Minimum (Skew)~87°0.0
Syn Transition State7 - 9
Anti Transition State180°5 - 7

Ab Initio Calculations of Molecular Orbitals and Reactivity Descriptors

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. acs.orgacs.org These calculations are invaluable for analyzing molecular orbitals (MOs) and deriving reactivity descriptors.

For this compound, an ab initio calculation would reveal the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In diaryl disulfides, the HOMO is typically associated with the lone pairs of the sulfur atoms, while the LUMO is often a σ* antibonding orbital localized along the S-S bond. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Transition State Analysis for Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). rsc.org For this compound, this could be applied to predict the outcomes of reactions such as oxidation or reduction.

The reduction of diaryl disulfides, for example, proceeds via a dissociative electron transfer that leads to the cleavage of the S-S bond. nih.gov Ab initio calculations can model the formation of the radical anion intermediate and determine the energy barrier for S-S bond scission. nih.gov Such an analysis would reveal that upon accepting an electron, the S-S bond lengthens significantly as the LUMO (a σ* orbital) becomes populated, leading to a low bond dissociation energy in the resulting radical anion. nih.gov This type of study provides a molecule-level picture of chemical transformations that is often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with a solvent. nih.govarxiv.orgnih.govpeerj.comajchem-a.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) and solving Newton's equations of motion for all atoms in the system. mdpi.com

These simulations provide insight into the dynamic conformational flexibility of the molecule. nih.gov For this compound, MD would show how the C-S-S-C dihedral angle and the torsions of the aryl rings fluctuate in a solution environment. The solvent can influence conformational preferences by stabilizing certain geometries through intermolecular interactions, such as hydrogen bonding or van der Waals forces. nih.govmdpi.com

MD simulations are also crucial for understanding how the molecule interacts with its environment, revealing details about the structure of the solvation shell and the mobility of the solute. nih.govresearchgate.net This information is vital for predicting properties like solubility and for understanding how the molecule might interact with a biological receptor or a material surface. peerj.commdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. chemaxon.commdpi.com

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.comnih.govmdpi.com By comparing the calculated spectra for different possible isomers or conformers with experimental data, the precise structure can be confirmed. Computational studies on related organosulfur compounds have demonstrated the ability to accurately predict chemical shifts and distinguish between different oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone). chemaxon.com Calculations can also be performed to predict the chemical shifts of other NMR-active nuclei, such as 33S, although this is more challenging due to the quadrupolar nature of the nucleus. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This would help in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic systems or transitions involving the disulfide chromophore.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Model Diaryl Disulfide

This table provides a representative example of the accuracy one can expect when predicting spectroscopic properties for this compound based on studies of similar molecules.

Spectroscopic ParameterCalculation MethodPredicted ValueExperimental Value
13C Chemical Shift (C-S)DFT/GIAO138.5 ppm137.9 ppm
1H Chemical Shift (ortho)DFT/GIAO7.55 ppm7.51 ppm
UV-Vis λmaxTD-DFT255 nm250 nm

Computational Design Principles for Modified this compound Derivatives

Computational chemistry provides powerful tools for the in silico design of new molecules with tailored properties. mdpi.comresearchgate.net Starting with the parent this compound structure, computational methods can guide the development of derivatives with enhanced or novel functionalities.

If the target application involves binding to a biological receptor, such as an enzyme, molecular docking simulations can predict the binding affinity and preferred binding mode of various derivatives. ajchem-a.com These simulations, often combined with MD, can help identify which modifications would lead to stronger and more specific interactions, guiding the design of more potent and selective therapeutic agents. researchgate.net This computational-first approach significantly accelerates the design-synthesis-testing cycle in materials science and drug discovery.

Bond Dissociation Energies and Thermodynamic Parameters of the Disulfide Bond

The homolytic bond dissociation of the disulfide linkage is a critical parameter as it governs the thermal and photochemical stability of the compound and its propensity to form thiyl radicals. Quantum chemical calculations, particularly those employing density functional theory (DFT), are a standard approach for determining these energies. researchgate.netnih.gov The methodology typically involves calculating the total electronic energy of the intact molecule and subtracting the sum of the energies of the two resulting radical fragments. researchgate.net

For the parent diaryl disulfide, diphenyl disulfide, computational studies have established the S-S bond dissociation energy. These calculations provide a baseline for understanding the disulfide bond in aromatic systems.

Table 1: Calculated S-S Bond Dissociation Energy for Diphenyl Disulfide

CompoundComputational MethodS-S Bond Dissociation Energy (kcal/mol)Reference
Diphenyl disulfideDFT47.76 acs.org

The nature of the aryl substituent is known to have a significant impact on the S-S bond dissociation energy in diaryl disulfides. researchgate.netresearchgate.net Studies on para-substituted diphenyl disulfides have shown that the BDE can range from approximately 44 to 60 kcal/mol. researchgate.net This variation is attributed to the electronic effects of the substituents on the stability of the resulting thiyl radicals. researchgate.net It can be inferred that the replacement of a phenyl group with a naphthyl group, as in this compound, would modulate the S-S BDE due to the different electronic and steric properties of the naphthyl moiety compared to a phenyl ring. The extended π-system of the naphthalene (B1677914) group could potentially offer greater stabilization to the resulting naphthylthiyl radical, which might lead to a lower S-S BDE compared to diphenyl disulfide. However, without specific calculations for this compound, this remains a chemically reasonable hypothesis. It has been noted in computational studies that the high bond dissociation energy of the S-S bond in diaryl disulfides makes its homolysis by direct visible light challenging. researchgate.net

In addition to bond dissociation energies, other thermodynamic parameters are crucial for characterizing the stability and reactivity of a compound. Experimental and computational studies on diphenyl disulfide have provided valuable data on its thermochemical properties, which serve as a useful reference point.

Table 2: Selected Thermodynamic Parameters for Diphenyl Disulfide

ParameterValueUnitsMethodReference
Standard Enthalpy of Formation (gas)244.0 ± 4.2kJ/molCombustion Calorimetry nist.gov
Standard Enthalpy of Formation (solid)151.06kJ/molCombustion Calorimetry nist.govnih.gov
Standard Enthalpy of Combustion (solid)-7503.18kJ/molCombustion Calorimetry nist.govnih.gov
Enthalpy of Fusion3.9 ± 0.5kcal/mol- nist.gov

These thermodynamic values for diphenyl disulfide provide a solid foundation for estimating the energetic landscape of related diaryl disulfides. The introduction of a naphthyl group in this compound would be expected to alter these values, reflecting the larger molecular size and different electronic structure.

Research Applications of 2 Phenyldithio Naphthalene in Advanced Materials and Catalysis

Precursor for Advanced Polymeric Materials and Covalent Organic Frameworks (COFs)

There is currently no available research demonstrating the use of 2-(Phenyldithio)naphthalene as a monomer or precursor for the synthesis of advanced polymeric materials or COFs.

Incorporation into Polymer Backbones via Dynamic Covalent Disulfide Linkages

While the scientific community has shown considerable interest in incorporating dynamic covalent disulfide bonds into polymer backbones, there is no specific data on the use of this compound for this purpose. The reversible nature of the disulfide bond makes it an attractive linkage for creating dynamic and adaptable materials. However, research has yet to leverage the unique structural features of this compound in this context.

Use in Self-Healing Polymers and Responsive Materials Research

The disulfide linkage is a well-known functional group utilized in the design of self-healing and responsive polymers. The ability of the S-S bond to cleave and reform under specific stimuli, such as light or redox conditions, allows for the repair of damaged materials and the creation of environmentally sensitive systems. Nevertheless, a direct application or study of this compound in the development of such materials has not been reported in the current body of scientific literature.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The potential of this compound as a ligand in catalytic applications is another area that remains to be investigated.

Chiral Ligands Derived from this compound for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While various molecular scaffolds have been adapted for this purpose, there are no published studies on the synthesis or application of chiral ligands derived from this compound.

Metal Coordination Complexes and their Catalytic Activity in Organic Transformations

The coordination chemistry of this compound with metal centers and the catalytic activity of any resulting complexes are not documented. The sulfur atoms in the disulfide bridge and the naphthalene (B1677914) ring system could potentially coordinate to metal ions, but the synthesis and characterization of such complexes, as well as their efficacy in promoting organic transformations, have not been explored.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The aromatic naphthalene unit and the disulfide bond in this compound could theoretically participate in π-stacking and other non-covalent interactions. However, there is a lack of research on the self-assembly behavior of this specific compound or its derivatives in the context of supramolecular chemistry.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental process in supramolecular chemistry where specific, non-covalent interactions lead to the binding of a "host" molecule to a "guest" molecule. wikipedia.org These interactions include hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π stacking. wikipedia.org Host-guest chemistry, a field built on these principles, aims to design and synthesize artificial host molecules with cavities or binding sites that are tailored to selectively recognize and bind specific guest molecules or ions. wikipedia.orgrsc.org

While direct studies detailing the use of this compound as a primary host or guest are not prominent in the literature, the functional groups within the molecule are relevant to this field. Disulfide bonds can be incorporated into larger macrocyclic structures, acting as reversible covalent linkages. For instance, dynamic combinatorial chemistry has utilized dithiol reagents to create libraries of macrocyclic disulfide hosts that can be templated by a guest molecule to amplify the formation of the best-fitting host. rsc.org

The naphthalene and phenyl moieties of this compound are rich in π-electrons, making them capable of engaging in π-π stacking interactions with other aromatic guests or host cavities. This interaction is a significant driving force in the assembly of many supramolecular systems. mdpi.com Therefore, it is plausible that derivatives of this compound could be designed to act as components in larger, more complex host systems for recognizing electron-deficient guest molecules.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. diva-portal.org The formation of SAMs using organosulfur compounds, particularly thiols and disulfides, on noble metal surfaces like gold is a well-established technique for tailoring surface properties. diva-portal.orgdiva-portal.org

The this compound molecule is ideally suited for this application due to its diaryl disulfide group. The mechanism for SAM formation from a disulfide involves the cleavage of the S-S bond, followed by the formation of two strong, covalent sulfur-gold (Au-S) bonds. diva-portal.org This process would result in a densely packed monolayer of phenyl- and naphthalenyl-thiolates on the gold surface.

The orientation and packing of the molecules in the SAM are governed by the van der Waals interactions between the adjacent aromatic chains. The phenyl and naphthyl groups would constitute the exposed surface of the monolayer, fundamentally altering the properties of the underlying gold substrate. The surface chemistry can thus be precisely controlled, for example, to create hydrophobic or functionalized interfaces. iitk.ac.inebsco.com Studies on unsymmetrical dialkyl disulfides have shown that SAMs offer a tunable way to control the wettability of gold surfaces. nih.gov A versatile electrochemical approach has also been developed for constructing monolayers from diaryl disulfides on carbon surfaces. acs.org

Functionalization of Nanomaterials with this compound Derivatives

The modification of nanomaterial surfaces is crucial for improving their stability, dispersibility, and functionality for specific applications. mdpi.comfrontiersin.org this compound possesses functional groups that make it a candidate for the non-covalent and covalent functionalization of various nanomaterials.

Surface Modification of Nanoparticles and Carbon Nanotubes for Enhanced Properties

Nanoparticles: Metallic nanoparticles, especially those made of gold and silver, have a high affinity for sulfur. The disulfide bond in this compound can be cleaved to form thiolates that readily bind to the surface of such nanoparticles. researchgate.netresearchgate.net This surface modification can enhance the biocompatibility and cellular uptake of the nanoparticles. researchgate.net The aromatic rings of the molecule would form a protective layer around the nanoparticle core, preventing aggregation and improving stability in biological fluids. mdpi.com

Carbon Nanotubes (CNTs): The functionalization of CNTs is essential to overcome the strong van der Waals forces that cause them to bundle together, thereby improving their solubility and processability. mdpi.com Two primary strategies are relevant for a molecule like this compound:

Non-covalent functionalization: The aromatic naphthalene and phenyl rings can interact with the graphitic surface of CNTs via π-π stacking. mdpi.comnih.gov This preserves the electronic structure of the CNTs while improving their dispersion.

Covalent functionalization: While less direct, disulfide molecules can be used as arylating agents to introduce sulfur-containing functional groups onto the surface of CNTs. mdpi.com These sulfur groups can then serve as anchor points for the immobilization of metal nanoparticles. mdpi.com

Integration into Molecular Devices and Nanosensors

The integration of molecules into electronic devices and sensors is a key goal of molecular electronics. SAMs, as described in section 6.3.2, are a foundational technology for creating molecular-scale electronic components. By forming a SAM on a gold electrode, this compound could be used to control the electrode's work function and influence charge transport across the metal-molecule interface.

While specific devices based on this compound have not been reported, the principles are well-established. The redox-active nature of the disulfide/thiolate group offers a potential mechanism for switching or sensing. The reversible oxidation and reduction of the sulfur atoms could be triggered by an electrical potential, leading to a change in the system's conductivity or optical properties. The aromatic components could be further functionalized to act as specific recognition sites for a nanosensor, where a binding event could be transduced into a measurable electrical signal.

Electrochemical Applications and Redox Chemistry

The electrochemical behavior of this compound is dominated by the disulfide bond. Diaryl disulfides can undergo a reversible two-electron reduction to form two thiophenolate anions. acs.org This redox activity is central to its potential use in electrochemical systems.

Redox-Active Disulfide Systems for Energy Storage Research

There is growing interest in using organic redox-active materials for energy storage systems, such as rechargeable batteries, to move beyond traditional lithium-ion technologies that rely on inorganic metal oxides. acs.orgacs.org Organodisulfides and polymers containing disulfide bonds are promising candidates for cathode materials because of their high theoretical capacity, which stems from the two-electron transfer process associated with the cleavage and formation of the disulfide bond (RSSR + 2e⁻ ⇌ 2RS⁻). acs.orgnih.gov

Research has focused on incorporating disulfide units into polymer backbones to create redox-active particles (RAPs) for use in battery cathodes. acs.orgnih.gov These materials offer the potential for high energy density and can be paired with alternative metal anodes like magnesium. acs.org The electrochemical performance, including specific capacity and cycling stability, is an area of active investigation. acs.org Similarly, metal disulfides (MS₂) such as MoS₂ are being explored as high-capacity anode materials for lithium-ion batteries due to their layered structure that facilitates ion intercalation. acs.orgnih.gov

While research has not specifically detailed the use of this compound in energy storage devices, its diaryl disulfide core is a classic example of a redox-active disulfide system. acs.orgrsc.org The electrochemical interconversion between the disulfide and the corresponding thiolates is a well-known process. rsc.orgrsc.org This fundamental redox property suggests that this compound and its derivatives could serve as model compounds or building blocks for new organic energy storage materials.

FeatureResearch FindingPotential Relevance to this compound
Redox Mechanism Disulfide-based materials undergo a reversible 2-electron reduction to form thiolates (RSSR + 2e⁻ ⇌ 2RS⁻). acs.orgThe phenyldithio group provides this exact redox-active center.
Application Redox-responsive disulfide cross-linked polymer particles have been synthesized for use as cathode materials. acs.orgnih.govDerivatives of this compound could be polymerized or grafted onto supports to create similar materials.
Performance In a Mg-based electrolyte, a specific discharge capacity of 15.21 mAh/g at 0.1 C was achieved for one disulfide-based system. acs.orgThe specific capacity of a hypothetical system based on this compound would depend on the overall molecular weight and electrode formulation.
Associated Materials Metal disulfides (e.g., MoS₂, WS₂) are investigated as high-performance battery anodes. acs.orgWhile structurally different, this highlights the broad interest in disulfide chemistry for energy storage.

Photoelectrochemical Properties of Derivatives

Derivatives of this compound are being explored for their potential in advanced materials and catalysis, with a particular focus on their photoelectrochemical properties. The inherent characteristics of the naphthalene and phenyldithio groups provide a foundation for creating novel materials with tailored electronic and optical behaviors.

The core structure of this compound, with its extended π-system, suggests a capacity for light absorption and charge transfer, which are fundamental processes in photoelectrochemistry. Researchers are investigating how modifications to this basic structure can influence these properties. The introduction of various functional groups to the naphthalene or phenyl rings can modulate the electronic energy levels, affecting the absorption spectrum and the efficiency of charge separation and transport.

While specific data on the photoelectrochemical properties of this compound derivatives are not extensively detailed in the currently available literature, the broader context of naphthalene-based materials in this field offers valuable insights. For instance, naphthalene diimides (NDIs) are known for their electron-accepting capabilities and have been incorporated into materials for organic electronics. The fusion of sulfur heterocycles to NDI cores, a structural modification analogous to creating derivatives of this compound, has been shown to produce electron-deficient π-functional materials with low-lying LUMO levels, making them promising as n-type organic semiconductors. rsc.org

Furthermore, the study of naphthalene derivatives in the context of metal-organic frameworks (MOFs) highlights the versatility of the naphthalene unit in creating photoactive materials. The coordination of metal ions to naphthalene-based ligands can lead to structures with interesting photophysical properties, including fluorescence, which is a key aspect of photoelectrochemistry. frontiersin.org

The synthesis of various naphthalene derivatives provides a toolbox for creating a wide array of compounds with potentially useful photoelectrochemical properties. nih.govnih.govajol.info The ability to introduce different substituents allows for the fine-tuning of the material's electronic and steric properties, which in turn can influence their performance in photoelectrochemical devices.

Future Research Directions and Emerging Paradigms for 2 Phenyldithio Naphthalene

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of unsymmetrical disulfides, including 2-(phenyldithio)naphthalene, has traditionally relied on methods that are often costly and generate significant chemical waste. rsc.org Future research will pivot towards the development of green, sustainable, and atom-economical synthetic routes. These next-generation methodologies aim to minimize environmental impact while maximizing efficiency.

Key areas of focus will include:

Green Solvents and Catalysts: A major thrust will be the replacement of hazardous organic solvents with environmentally benign alternatives like water. rsc.orgtandfonline.com Research into novel catalytic systems that are inexpensive, reusable, and non-toxic, such as ascorbic acid or recyclable iodine-based systems, will be paramount. rsc.orgtandfonline.comrsc.orgtandfonline.com For instance, a green process using water as a solvent and iodine as an oxidant, which can be regenerated and reused, has shown high conversion rates for other thiols. rsc.orgrsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Base-catalyzed aerobic cross-dehydrogenative coupling (CDC) of thiols, which uses oxygen as the ultimate oxidant, represents a highly atom-economical approach to unsymmetrical disulfides. rsc.org

Table 1: Comparison of Synthetic Methodologies for Unsymmetrical Disulfides
MethodologyKey FeaturesAdvantagesPotential for this compound SynthesisReferences
Traditional OxidationUses stoichiometric, often harsh, oxidants (e.g., H₂O₂, perborates).Well-established procedures.Generates significant waste, may lead to overoxidation, low atom economy. tandfonline.com
Iodine/H₂O₂ in WaterUtilizes water as a solvent and a recyclable iodine/iodide system.Environmentally friendly ("green"), high conversion rates, catalyst is recyclable.High potential for a sustainable synthesis route. rsc.orgrsc.org
Aerobic CDCBase-catalyzed coupling of two different thiols using O₂ from the air as the oxidant.High atom-economy, uses a green oxidant, mild conditions.Excellent potential for an efficient and practical synthesis. rsc.org
1-Chlorobenzotriazole (B28376) MethodOne-pot reaction involving activation of one thiol followed by reaction with a second.Avoids harsh oxidants, high purity of products, byproduct is recyclable.A versatile and green alternative for generating the target molecule. organic-chemistry.orgorganic-chemistry.org

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The S-S bond in this compound is not merely a static linker but a dynamic functional group. Future investigations will delve deeper into its reactivity, aiming to uncover novel transformation pathways under various stimuli.

Emerging areas of exploration include:

Radical-Mediated Reactions: Aryl disulfides are effective radical sulfur reagents. sioc-journal.cn The use of radical initiators, such as hydroxy(tosyloxy)iodobenzene (HTIB), can facilitate clean and reversible disulfide exchange reactions under biocompatible conditions, a process known as metathesis. pnas.org This opens pathways for modifying complex molecules, including biomolecules, with the phenyldithio or naphthalenedithio moiety. pnas.org

Photocatalysis: Light-induced reactions offer a metal-free and mild method for activating the disulfide bond. frontiersin.org Research into the photo-induced C-S cross-coupling of aryl iodides with disulfides demonstrates a pathway to form new aryl sulfides. frontiersin.org Applying this to this compound could lead to selective bond cleavage and the formation of novel sulfur-containing naphthalene (B1677914) derivatives.

High-Pressure Chemistry: Applying high pressure is an environmentally responsible method to induce disulfide exchange reactions without the need for catalysts or other stimuli. researchgate.net This technique can alter conformational equilibria and facilitate the homolytic cleavage of the S-S bond, potentially leading to the formation of novel heterodimers in a controlled, solvent-minimal fashion. researchgate.netresearchgate.net

Table 2: Novel Activation Methods for Aryl Disulfides
Activation MethodPrinciplePotential Transformation of this compoundReferences
Radical Initiation (e.g., HTIB)Generates transient thiol radicals to facilitate disulfide exchange (metathesis).Controlled exchange with other disulfides to form new unsymmetrical products; modification of biomolecules. pnas.org
PhotocatalysisUses light to induce homolysis of the S-S bond or to generate reactive species for C-S coupling.Metal-free synthesis of novel aryl-naphthalene sulfides via C-S bond formation. sioc-journal.cnfrontiersin.org
High PressureMechanical energy facilitates S-S bond cleavage and overcomes activation barriers for exchange reactions.Catalyst-free synthesis of new disulfides via exchange with other aryl disulfides in the solid state. researchgate.net

Integration into Advanced Functional Materials Systems with Tailored Properties

The disulfide linkage is a powerful tool in materials science for creating dynamic and responsive polymers. researchgate.netnih.gov The unique properties of the aryl disulfide bond in this compound make it an attractive candidate for incorporation into advanced functional materials. Aryl disulfides are often more sensitive to stimuli than their aliphatic counterparts, making them ideal for creating highly responsive materials. mdpi.com

Future research will likely focus on:

Redox-Responsive Polymers: Integrating this compound into polymer backbones or as side chains can impart redox-responsiveness. acs.orgacs.org The S-S bond can be cleaved by reducing agents and reformed by oxidizing agents, allowing for the controlled degradation and potential reformation of the material. nih.govnih.gov

Self-Healing Materials: The dynamic and reversible nature of the disulfide bond is ideal for designing self-healing polymers. researchgate.netnih.gov When a material containing these bonds is damaged, disulfide metathesis reactions can occur across the interface, repairing the crack and restoring mechanical integrity. Aryl disulfides are particularly popular for this application due to their higher reactivity in metathesis reactions. nih.gov

Drug Delivery Systems: The difference in glutathione (B108866) concentration between the extracellular (micromolar) and intracellular (millimolar) environments can be exploited. nih.gov Materials incorporating the this compound linker could be designed to be stable in the bloodstream but to degrade and release a therapeutic cargo inside cells, triggered by the high intracellular glutathione concentration. nih.gov

Table 3: Functional Materials Incorporating Aryl Disulfides
Material TypeKey PropertyRole of the Disulfide BondPotential Application for this compoundReferences
Degradable PolyolefinsRedox-responsiveness, Controlled DegradationCleavable linkers in the polymer backbone, allowing degradation upon addition of a reducing agent.Creating smart plastics that can be degraded on demand. acs.orgacs.org
Self-Healing PolymersAutonomous RepairDynamic covalent bonds that undergo metathesis to repair damage.Developing coatings and structural materials with extended lifetimes. researchgate.netnih.gov
Bioreducible PolymersStimuli-Responsive ReleaseBonds that are stable extracellularly but cleave in the reducing intracellular environment.Targeted drug delivery vehicles for cancer therapy. nih.gov

Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Science

The full potential of this compound will be realized through strong collaborations between synthetic chemists and materials scientists. This interdisciplinary approach is essential for translating molecular innovations into functional technologies.

Future synergistic efforts will involve:

Molecule-to-Material Design: Synthetic chemists will focus on creating derivatives of this compound with specific functionalities (e.g., reactive handles for polymerization, groups that enhance solubility or biocompatibility). Materials scientists will then incorporate these bespoke molecules into polymer or nanoparticle systems and characterize their bulk properties, such as mechanical strength, thermal stability, and responsiveness. researchgate.net

Bioconjugation and Biomedical Devices: The development of novel disulfide-bridging chemistries for modifying complex biomolecules like antibodies is a prime area for interdisciplinary work. bath.ac.uk Chemists can design linkers based on the this compound scaffold, while biochemists and materials scientists can apply them to create antibody-drug conjugates for targeted therapy or to functionalize surfaces for biomedical devices. bath.ac.uk

Advanced Functional Surfaces: Creating surfaces with switchable properties is another exciting frontier. For example, by grafting polymers containing the this compound unit onto a substrate, it may be possible to create surfaces whose wettability or adhesiveness can be altered by applying a redox stimulus.

Table 4: Interdisciplinary Synergy in Disulfide Research
Synthetic Chemistry ChallengeMaterials Science GoalExample ApplicationReferences
Design of bifunctional disulfide-containing monomers.Creation of degradable and reformable polymers.Development of recyclable and cyclable plastics. nih.gov
Synthesis of unsymmetrical disulfides with hydrophilic and hydrophobic ends.Development of cleavable surfactants.Use in microemulsions for controlled reactions or formulations. acs.org
Development of site-specific disulfide rebridging reagents.Construction of stable and homogeneous antibody-protein conjugates.Advanced anti-cancer therapeutics (e.g., ADCs). bath.ac.uk

Machine Learning and AI-Driven Discovery in this compound Chemistry

Future applications of AI and ML include:

Predictive Modeling: ML models can be trained to predict the outcomes of chemical reactions, including the synthesis of unsymmetrical disulfides. drugtargetreview.com Furthermore, AI can predict the properties of novel compounds, such as their reactivity, stability, or potential for self-healing in a polymer matrix, thus guiding experimental efforts toward the most promising candidates. nih.govbiorxiv.org For instance, ML models have been developed to predict whether a given disulfide bond will improve the thermostability of a protein. biorxiv.org

Reaction Optimization and Discovery: AI algorithms can analyze vast datasets of chemical reactions to identify novel synthetic routes or to optimize conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, leading to higher yields and sustainability. drugtargetreview.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov This could be used to design novel naphthalene-disulfide derivatives with enhanced capabilities for specific applications, such as tubulin polymerization inhibitors for cancer therapy or new building blocks for advanced materials. nih.govnih.gov AI-driven virtual screening can then rapidly assess these designed molecules for their potential efficacy and safety. receptor.aiijpsjournal.com

Table 5: Applications of AI/ML in Disulfide Chemistry
AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReferences
Disulfide Bond PredictionML models predict the likelihood of disulfide bond formation in complex molecules like proteins.Could be adapted to predict reactivity and stability of the S-S bond in different chemical environments. nih.govsci-hub.seresearchgate.net
Reaction PredictionDeep learning models predict the products and yields of unknown or complex reactions.Accelerate the discovery of novel synthetic pathways and reactions for this compound. drugtargetreview.com
De Novo Molecular DesignGenerative models create novel chemical structures with optimized properties.Design of new functional materials or therapeutic agents based on the naphthalene-disulfide scaffold. nih.gov
Virtual ScreeningAI algorithms rapidly screen vast chemical libraries to identify compounds with high binding affinity for a biological target.Identify new biological targets and potential therapeutic applications for this compound and its derivatives. receptor.aiijpsjournal.com

Q & A

Q. How can organ-on-chip models improve mechanistic understanding of this compound toxicity?

  • Methodological Answer : Lung-on-chip devices (e.g., alveolar barrier models) simulate inhalation exposure. Parameters:
  • Flow rates mimicking respiratory mechanics (0.1–1 mL/min).
  • Real-time ROS detection via embedded fluorescent probes.
  • Multi-omics integration (single-cell RNA-seq + metabolomics) to map toxicity pathways. Existing data on naphthalene show ciliary dysfunction in airway models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.